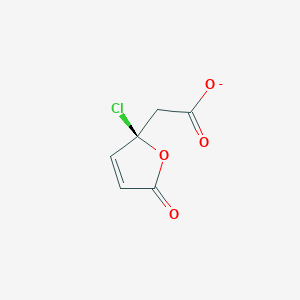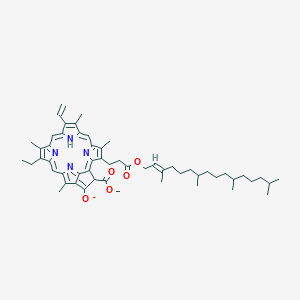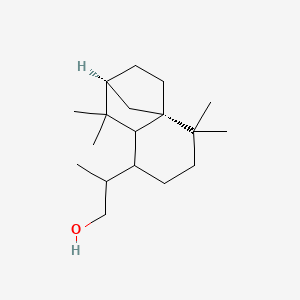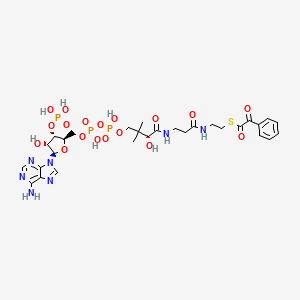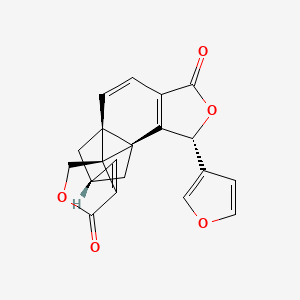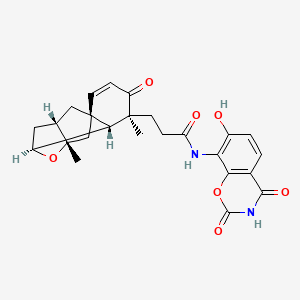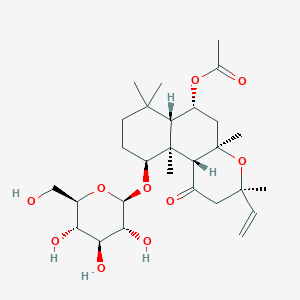
2-Hydroxymethylglutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxymethylglutarate is dicarboxylate anion of 2-hydroxymethylglutaric acid. It is a conjugate base of a 2-hydroxymethylglutaric acid.
Applications De Recherche Scientifique
Biomarker for Oncogenic Mutations
2-Hydroxymethylglutarate (2-HG), particularly D-2-hydroxyglutarate, is significant in the context of oncology as a biomarker. It's been found that elevated levels of this metabolite can indicate the presence of isocitrate dehydrogenase (IDH) mutant tumors, particularly in gliomas. This association makes 2-HG a valuable tool for diagnosing and monitoring the response to treatments targeting IDH mutations. Techniques like magnetic resonance spectroscopy (MRS) are suited for noninvasive detection of D-2HG in clinical research, providing a significant advantage in the management of certain cancers (Andronesi et al., 2013).
Role in Metabolic Disorders
2-HG has been implicated in various metabolic disorders, such as L-2-hydroxyglutaric aciduria. This condition is characterized by elevated concentrations of L-2-hydroxyglutarate in body fluids, leading to neurometabolic disorders. The enzymatic oxidation of L-2-hydroxyglutarate to alpha-ketoglutarate, mainly occurring in liver and kidney, is a key process disrupted in this disorder. Mutations in genes encoding enzymes like L-2-hydroxyglutarate dehydrogenase are responsible for this condition (Rzem et al., 2004).
Influence on DNA Methylation and Cancer Progression
Research has shown that 2-HG can regulate DNA methylation through the stimulation of DNA methyltransferase 1 (DNMT1). This process, which involves DNMT1-dependent hypermethylation of specific promoters, contributes to cancer progression by impairing certain cell death mechanisms, like necroptosis. This finding highlights the role of 2-HG in tumor growth and its potential as a target for cancer therapy (Yang et al., 2017).
Diagnostic Methods for 2-HG Measurement
Advancements in diagnostic methods allow for the sensitive determination of 2-HG, crucial for accurate diagnosis of related diseases. Techniques such as liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) have been developed for this purpose, significantly enhancing the detection sensitivity for different enantiomers of 2-HG. This is vital for diagnosing and understanding the metabolic pathways involved in 2-HG related diseases, such as certain cancers (Cheng et al., 2015).
Clinical Utility in Glioma Therapy
Integration of 2-HG-proton magnetic resonance spectroscopy into clinical practice has shown potential in disease monitoring in IDH-mutant glioma. The ability to quantitatively measure 2-HG in glioma has significant implications for noninvasive monitoring of IDH-mutant tumor cells during therapy. This integration marks a substantial advancement in the personalized management of glioma patients (de la Fuente et al., 2016).
Propriétés
Nom du produit |
2-Hydroxymethylglutarate |
|---|---|
Formule moléculaire |
C6H8O5-2 |
Poids moléculaire |
160.12 g/mol |
Nom IUPAC |
2-(hydroxymethyl)pentanedioate |
InChI |
InChI=1S/C6H10O5/c7-3-4(6(10)11)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)/p-2 |
Clé InChI |
XPQIPNORJZZYPV-UHFFFAOYSA-L |
SMILES canonique |
C(CC(=O)[O-])C(CO)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-6-[[4-(2-propan-2-ylsulfonylanilino)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino]-3-pyridinecarboxamide](/img/structure/B1264141.png)
